2,3-Difluorobenzene-1-sulfonamide
Description
Contextual Significance of Fluorinated Sulfonamides in Organic Chemistry
Fluorinated sulfonamides represent a critical area of study in organic chemistry due to the unique and often beneficial properties that the fluorine atom imparts to the sulfonamide scaffold. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. For instance, the high electronegativity of fluorine can influence the acidity of the sulfonamide N-H group, which can be crucial for its interaction with biological targets. acs.org
The presence of fluorine can also enhance a compound's metabolic stability and lipophilicity, key parameters in drug design. acs.org The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and thereby prolonging their therapeutic effect. nih.gov This has led to the incorporation of fluorinated motifs into a wide range of biologically active molecules, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. colab.wsfrontiersrj.comresearchgate.net
Structural Framework of 2,3-Difluorobenzene-1-sulfonamide as a Research Focus
The specific structure of this compound, with its ortho and meta fluorine substitution on the benzene (B151609) ring, presents a unique electronic and steric environment. This substitution pattern can influence the orientation of the sulfonamide group and its ability to form hydrogen bonds and other non-covalent interactions. The precise arrangement of the fluorine atoms can lead to distinct biological activities compared to other isomers, such as 2,4-difluorobenzenesulfonamide (B83623) or 3,5-difluorobenzenesulfonamide. nih.govsigmaaldrich.com
To understand the foundational properties of this compound, it is useful to examine its precursor, 2,3-difluorobenzene-1-sulfonyl chloride.
Table 1: Physicochemical Properties of 2,3-Difluorobenzene-1-sulfonyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C6H3ClF2O2S |
| Molecular Weight | 212.60 g/mol |
| CAS Number | 210532-24-4 |
| InChI Key | VHCVYGNNCGAWBP-UHFFFAOYSA-N |
This data is compiled from various chemical suppliers and databases. nih.govguidechem.comambeed.com
The conversion of the sulfonyl chloride to the sulfonamide is a standard synthetic transformation, typically achieved by reaction with ammonia (B1221849) or an appropriate amine source. frontiersrj.com The resulting this compound would then be the subject of further investigation.
Overview of Academic Research Trajectories for the Compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the broader field of fluorinated sulfonamides and related structures. The primary areas of investigation for a compound like this would likely include:
Medicinal Chemistry: Given the wide range of biological activities exhibited by sulfonamides, a key research direction would be the synthesis and evaluation of this compound and its derivatives for various therapeutic applications. researchgate.netajchem-b.com This could involve screening for activity as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), antibacterial agents, or as components of more complex drug candidates. colab.wssigmaaldrich.com The unique substitution pattern could offer novel structure-activity relationships. nih.gov
Agrochemicals: Fluorinated compounds, including sulfonamides, have found applications as herbicides and pesticides. colab.ws Research could explore the potential of this compound in this sector.
Materials Science: The properties imparted by the difluorinated phenyl ring could be exploited in the design of new polymers or functional materials. google.com
The synthesis of the starting material, 1,2-Difluorobenzene, is a critical step. Various methods for its preparation have been explored, including the formylation of difluorobenzene to produce intermediates for further reactions. google.com The synthesis of related difluorobenzene derivatives has also been a subject of interest, highlighting the importance of developing efficient synthetic routes to these building blocks. jmu.edugoogle.comjmu.edu
Properties
IUPAC Name |
2,3-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWMAAYLWUXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133122-99-2 | |
| Record name | 2,3-difluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,3 Difluorobenzene 1 Sulfonamide and Its Analogues
Foundational Synthetic Routes to Arylsulfonamides
The construction of the arylsulfonamide core is a well-established area of organic synthesis. Two primary methods form the bedrock of these transformations: the amidation of arylsulfonyl chlorides and the synthesis from halogenated fluorobenzene precursors.
Amidation of Arylsulfonyl Chlorides
The most conventional and widely employed method for the synthesis of arylsulfonamides is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or an amine. This nucleophilic substitution reaction is typically straightforward and efficient. In the context of 2,3-Difluorobenzene-1-sulfonamide, the immediate precursor would be 2,3-difluorobenzenesulfonyl chloride. The reaction proceeds by the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
A general representation of this reaction is as follows:
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| 2,3-Difluorobenzenesulfonyl chloride | Ammonia (NH₃) | This compound | Typically in a suitable solvent like diethyl ether or dichloromethane, often at reduced temperatures to control the reaction rate. An excess of ammonia or the addition of a base is used to neutralize the HCl byproduct. |
This method's prevalence is due to its high yields and the ready availability of the requisite starting materials. For instance, a general procedure for the synthesis of a benzenesulfonamide involves the dropwise addition of an ammonia solution to a solution of the corresponding benzenesulfonyl chloride in a solvent like methylene chloride, followed by stirring at room temperature.
Synthesis from Halogenated Fluorobenzene Precursors
An alternative foundational approach involves the use of halogenated fluorobenzene precursors. This strategy is particularly useful when the corresponding sulfonyl chloride is not readily accessible. The synthesis of the key intermediate, 2,3-difluorobenzenesulfonyl chloride, can be achieved from precursors such as 2,3-difluoroaniline.
A common method is the Sandmeyer-type reaction, which involves the diazotization of an arylamine followed by reaction with sulfur dioxide in the presence of a copper catalyst. For the synthesis of 2,3-difluorobenzenesulfonyl chloride, 2,3-difluoroaniline would be the starting material. The process involves the formation of a diazonium salt from 2,3-difluoroaniline using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid). The resulting diazonium salt is then reacted with sulfur dioxide and a copper(I) chloride catalyst to yield the desired sulfonyl chloride.
The subsequent amidation of the thus formed 2,3-difluorobenzenesulfonyl chloride with ammonia furnishes this compound.
Strategies for Introducing the 2,3-Difluorophenyl Moiety
The specific placement of the two fluorine atoms at the 2 and 3 positions of the benzene (B151609) ring is a critical aspect of the synthesis. This requires regioselective methods to ensure the formation of the desired isomer.
Functionalization of Fluorinated Aromatic Precursors
The introduction of the sulfonamide group onto a pre-existing 2,3-difluorinated benzene ring is a direct approach. The starting material for such a strategy is typically 1,2-difluorobenzene. The challenge lies in achieving regioselective substitution at the desired position.
One powerful technique is directed ortho-lithiation. In this method, a directing group on the aromatic ring guides the deprotonation by a strong base, typically an organolithium reagent like n-butyllithium, to an adjacent position. While 1,2-difluorobenzene itself does not possess a strong directing group, the fluorine atoms themselves can influence the site of lithiation. However, achieving high regioselectivity for the 3-position can be challenging due to competing lithiation at other positions.
A more controlled approach involves the introduction of a directing group that can be later displaced or is part of the final functional group. For instance, while not a direct route to the sulfonamide, the principles of directed lithiation are crucial for regioselective functionalization of fluorinated benzenes.
Regioselective Synthesis Approaches
To overcome the challenges of direct functionalization, multi-step regioselective syntheses are often employed. These strategies build the desired substitution pattern on the aromatic ring through a series of controlled reactions.
A plausible and effective regioselective route to 2,3-difluorobenzenesulfonyl chloride, the key precursor to the target sulfonamide, starts from 1,2-difluorobenzene. This approach is analogous to the synthesis of 2,6-difluorobenzenesulfonyl chloride from 1,3-difluorobenzene. The synthesis involves the following key steps:
Ortho-lithiation : 1,2-difluorobenzene is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent. The lithiation is directed by the fluorine atoms, leading to the formation of 2,3-difluorophenyllithium.
Sulfonylation : The generated organolithium intermediate is then quenched with sulfur dioxide (SO₂), which inserts into the carbon-lithium bond to form a lithium sulfinate salt.
Chlorination : The lithium sulfinate is subsequently treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield 2,3-difluorobenzenesulfonyl chloride.
The following table summarizes a representative regioselective synthesis of a difluorobenzenesulfonyl chloride, which can be adapted for the 2,3-isomer.
| Step | Reactants | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | 1,2-Difluorobenzene | n-Butyllithium | 2,3-Difluorophenyllithium | Regioselective ortho-lithiation |
| 2 | 2,3-Difluorophenyllithium | Sulfur dioxide (SO₂) | Lithium 2,3-difluorobenzenesulfinate | Sulfonylation |
| 3 | Lithium 2,3-difluorobenzenesulfinate | N-Chlorosuccinimide (NCS) | 2,3-Difluorobenzenesulfonyl chloride | Oxidative chlorination |
Once the 2,3-difluorobenzenesulfonyl chloride is obtained with high regiochemical purity, its conversion to this compound is readily achieved through the amidation reaction described in section 2.1.1.
Another regioselective approach starts from 2,3-difluoroaniline, the synthesis of which has been described in the patent literature. One such method involves a multi-step sequence starting from 2,3-dichloronitrobenzene, which undergoes fluorination, reduction, a Schiemann reaction, and finally amination to yield 2,3-difluoroaniline. This aniline can then be converted to the target sulfonamide via diazotization and sulfonation as previously mentioned.
Advanced Synthetic Techniques for this compound Derivatives
Beyond the foundational methods, modern organic synthesis offers advanced techniques for the preparation of arylsulfonamides, including derivatives of this compound. These methods often provide milder reaction conditions, improved functional group tolerance, and novel pathways to the target molecules.
One such advanced strategy is the direct C-H functionalization. This approach avoids the need for pre-functionalized starting materials like aryl halides or organometallics. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of various functional groups, including sulfonyl moieties. For example, a site-selective two-step C-H sulfination sequence via aryl sulfonium salts has been reported to access aryl sulfonamides. While not yet specifically reported for 2,3-difluorobenzene, the principles of this methodology could potentially be applied to achieve the direct synthesis of this compound or its derivatives. This method involves the palladium-catalyzed coupling of an aryl C-H bond with a sulfur dioxide source, followed by conversion to the sulfonamide.
Another modern approach involves the development of novel catalytic systems for the formation of the S-N bond. For instance, Brønsted acid-catalyzed three-component synthesis of α-substituted sulfonamides from 2-alkylazaarenes, aryl aldehydes, and sulfonamides has been developed, showcasing an atom- and step-economic approach. While this specific example leads to more complex derivatives, it highlights the ongoing efforts to develop more efficient and sustainable methods for sulfonamide synthesis.
Furthermore, iridium-catalyzed direct C-H amidation of benzenesulfonamides with sulfonyl azides provides a route to 2-aminobenzenesulfonamides, demonstrating the potential for late-stage functionalization of the arylsulfonamide core. Such methods could be valuable for creating a library of this compound derivatives with diverse functionalities.
The following table provides a conceptual overview of how these advanced methods could be applied to the synthesis of this compound derivatives.
| Advanced Technique | Conceptual Application for this compound Synthesis | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed C-H Sulfonylation | Direct reaction of 1,2-difluorobenzene with a sulfonylating agent in the presence of a palladium catalyst to introduce the -SO₂NH₂ group or a precursor. | Atom economy, reduced number of synthetic steps, avoids pre-functionalization. |
| Iridium-Catalyzed C-H Amidation | Functionalization of a pre-formed 2,3-difluorobenzenesulfonamide at an ortho C-H bond to introduce an amino group or other functionalities. | Late-stage diversification of the core structure. |
| Three-Component Reactions | Reaction of 2,3-difluorobenzaldehyde, an amine, and a sulfonamide precursor in a one-pot process catalyzed by a Brønsted or Lewis acid to generate complex derivatives. | High efficiency and molecular complexity from simple starting materials. |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. In the context of sulfonamide synthesis, palladium, copper, and rhodium-based catalytic systems have been prominently featured.
Palladium-catalyzed reactions offer a versatile approach to constructing aryl sulfonamides. One notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. This process allows for the preparation of various arylsulfonyl chlorides, which are key precursors to sulfonamides, under mild conditions with significant functional group tolerance. The arylsulfonyl chlorides can then be readily converted to the desired sulfonamides through reaction with ammonia or primary or secondary amines.
Another powerful palladium-catalyzed method is the aminosulfonylation of aryl iodides. This reaction utilizes a sulfur dioxide surrogate and an amine source in a one-pot process to directly generate aryl sulfonamides. This approach is advantageous as it avoids the isolation of the often unstable sulfonyl chloride intermediates.
Copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation, represents a classical and still widely used method for the synthesis of N-aryl sulfonamides. Modern advancements in this area have led to the development of more efficient catalytic systems that operate under milder conditions with a broader substrate scope. For instance, the combination of copper salts with various ligands, such as oxalamides or 4-hydroxypicolinamides, has been shown to effectively catalyze the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides pensoft.net.
Rhodium-catalyzed C-H activation and functionalization have also emerged as a powerful strategy for the synthesis of complex sulfonamide-containing molecules. For example, Rh(III)-catalyzed ortho-olefination of aryl sulfonamides, directed by an N-acylsulfonamide group, allows for the selective introduction of alkenyl groups at the ortho position of the aromatic ring nih.govresearchgate.net. This method provides a direct route to highly functionalized sulfonamide analogues.
| Catalyst System | Reaction Type | Starting Materials | Key Advantages |
|---|---|---|---|
| Palladium/Ligand | Chlorosulfonylation | Arylboronic acids, SO2Cl2 | Mild conditions, broad functional group tolerance |
| Palladium/Ligand | Aminosulfonylation | Aryl iodides, SO2 surrogate, Amine | One-pot procedure, avoids sulfonyl chloride isolation |
| Copper/Ligand | N-Arylation (Ullmann Condensation) | Sulfonamides, Aryl halides | Direct formation of N-aryl sulfonamides |
| Rhodium(III) | C-H Olefination | Aryl sulfonamides, Alkenes | Direct and regioselective C-H functionalization |
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction. Several one-pot methodologies have been developed for the synthesis of sulfonamides.
A notable example is the one-pot, two-stage synthesis of diaryl sulfonamides employing sequential iron and copper catalysis researchgate.netacs.org. This procedure involves an initial iron-catalyzed regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide researchgate.netacs.org. This method provides a straightforward route to a variety of diaryl sulfonamides from simple starting materials.
Palladium catalysis has also been exploited in one-pot sulfonamide syntheses. A palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), generates an aryl ammonium sulfinate intermediate. This intermediate can then be converted in situ to the corresponding sulfonamide by treatment with an amine in the presence of an oxidant like sodium hypochlorite nih.govnih.gov. This approach is highly versatile and accommodates a broad range of aryl iodides and amines.
Multicomponent reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules in a single step. A one-pot, three-component reaction for the synthesis of sulfonamides involves the coupling of nitroarenes, (hetero)arylboronic acids, and a sulfur dioxide source like potassium pyrosulfite nih.gov. This metal-free approach proceeds via sequential C-S and S-N bond formation and tolerates a wide variety of functional groups.
Furthermore, a novel one-pot strategy has been developed for the synthesis of sulfonamides from aromatic carboxylic acids and amines cem.comarkat-usa.org. This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the carboxylic acid to generate a sulfonyl chloride in situ, which then reacts with an amine to afford the final sulfonamide product cem.comarkat-usa.org. This approach is particularly attractive as it utilizes readily available and inexpensive starting materials.
| Methodology | Key Reagents/Catalysts | Starting Materials | Reaction Type |
|---|---|---|---|
| Sequential Iron and Copper Catalysis | Fe(NTf2)3, NIS, CuI, DMEDA | Activated arenes, Primary sulfonamides | Iodination followed by N-Arylation |
| Palladium-Catalyzed Sulfination/Amination | Pd catalyst, DABSO, NaOCl | Aryl iodides, Amines | C-S and S-N bond formation |
| Three-Component Reaction | K2S2O5 | Nitroarenes, Arylboronic acids | Sequential C-S and S-N coupling |
| Decarboxylative Halosulfonylation/Amination | Copper catalyst, SO2, Halogen source | Aromatic carboxylic acids, Amines | Decarboxylation, C-S and S-N bond formation |
Microwave-Assisted Organic Synthesis in Sulfonamide Preparation
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods nih.gov. The application of microwave irradiation to sulfonamide synthesis has been shown to be highly effective.
A significant advancement in this area is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation acs.orgnih.govorganic-chemistry.orgscribd.com. This method typically involves the activation of the sulfonic acid with an agent like 2,4,6-trichloro- nih.govorganic-chemistry.orgscribd.com-triazine (TCT) to form a reactive intermediate, which is then reacted with an amine organic-chemistry.orgscribd.com. The use of microwave heating dramatically reduces the reaction time from hours to minutes and often results in excellent yields of the desired sulfonamides acs.orgnih.govorganic-chemistry.orgscribd.com. This approach is notable for its operational simplicity and the use of readily available reagents organic-chemistry.orgscribd.com.
Microwave irradiation has also been successfully employed in the synthesis of more complex sulfonamide derivatives. For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved through a microwave-assisted reaction of a suitable chalcone derivative with para-hydrazinobenzenesulfonamide hydrochloride nih.govresearchgate.net. This method provides a rapid and efficient route to these biologically interesting molecules.
| Starting Materials | Activating Agent/Conditions | Reaction Time (Microwave) | Key Advantages |
|---|---|---|---|
| Sulfonic acids/salts, Amines | 2,4,6-trichloro- nih.govorganic-chemistry.orgscribd.com-triazine (TCT) | 10-30 minutes | Rapid, high-yielding, direct from sulfonic acids |
| Chalcones, Hydrazinobenzenesulfonamide | Ethanol (B145695), 200 °C | ~12 minutes | Efficient synthesis of complex sulfonamide derivatives |
Advanced Spectroscopic and Structural Elucidation of 2,3 Difluorobenzene 1 Sulfonamide
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure, functional groups, and the strength of its chemical bonds, offering a distinct "fingerprint."
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 2,3-Difluorobenzene-1-sulfonamide, the key vibrational modes are associated with the sulfonamide group (-SO₂NH₂) and the difluorinated aromatic ring.
The sulfonamide group exhibits several characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most intense and readily identifiable, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary sulfonamide are expected in the region of 3350–3140 cm⁻¹, often as two distinct bands corresponding to asymmetric and symmetric stretches. rsc.org Furthermore, the S-N stretching vibration is anticipated to be in the 915–895 cm⁻¹ range. rsc.org
The presence of the 2,3-difluorophenyl ring introduces vibrations associated with the C-F bonds and the aromatic structure. The C-F stretching vibrations are typically strong and found in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations usually occur in the 1600–1450 cm⁻¹ range. rsc.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3350 - 3250 |
| C-H Aromatic Stretch | Ar-H | 3100 - 3000 |
| S=O Asymmetric Stretch | -SO₂- | 1320 - 1310 |
| S=O Symmetric Stretch | -SO₂- | 1155 - 1143 |
| C=C Aromatic Stretch | Ar C=C | 1600 - 1450 |
| C-F Stretch | Ar-F | 1300 - 1100 |
| S-N Stretch | -SO₂-N | 915 - 895 |
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, the symmetric stretching vibrations of the SO₂ group, which are often weaker in the IR spectrum, are expected to produce a strong signal in the Raman spectrum. nih.gov Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are also typically Raman-active and provide structural information. The study of sulfonamides by resonance Raman spectroscopy has shown that spectral bands in the 1200-900 cm⁻¹ region can be definitively assigned to the SO₂NH₂ group. nih.gov
Table 2: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Shift (cm⁻¹) |
|---|---|---|
| C-H Aromatic Stretch | Ar-H | 3100 - 3000 |
| Aromatic Ring Breathing | Ar | ~1000 |
| S=O Symmetric Stretch | -SO₂- | 1155 - 1143 |
| S-N Stretch | -SO₂-N | 915 - 895 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F.
In the ¹H NMR spectrum of this compound, signals are expected for the protons of the sulfonamide group and the aromatic ring. The two protons on the nitrogen atom (-SO₂NH₂) typically appear as a broad singlet in the downfield region, often between 8.7 and 10.2 ppm, due to their acidic nature and exchange with trace amounts of water. rsc.org
The aromatic region will display signals for the three remaining protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their chemical shifts are influenced by the electron-withdrawing sulfonamide group and the two fluorine atoms. These protons are expected to resonate in the 7.0-8.0 ppm range. The signals will be complex multiplets due to spin-spin coupling between adjacent protons (³JHH) and coupling to the fluorine atoms (³JHF, ⁴JHF). For instance, H-4 will be coupled to H-5 and F-3, H-5 to H-4 and H-6, and H-6 to H-5 and F-2 (via a longer-range coupling).
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| NH₂ | Sulfonamide | 8.7 - 10.2 | Broad Singlet |
| Ar-H | Aromatic | 7.0 - 8.0 | Complex Multiplets |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the aromatic ring. The chemical shifts of these carbons are influenced by the attached substituents.
The carbons directly bonded to the fluorine atoms (C-2 and C-3) will appear at significantly downfield shifts and will be split into doublets due to strong one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-260 Hz. The carbon atom attached to the sulfonamide group (C-1) will also be in the downfield region. The remaining aromatic carbons (C-4, C-5, C-6) will appear at characteristic shifts, further split by smaller two- and three-bond couplings to the fluorine atoms (²JCF, ³JCF). Quaternary carbons, such as C-1, C-2, and C-3, often exhibit lower intensity peaks compared to protonated carbons. youtube.com Generally, aromatic carbons in sulfonamide derivatives resonate between 111 and 161 ppm. rsc.org
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | Key Coupling |
|---|---|---|---|
| C-1 | C-SO₂ | 135 - 145 | t, ³JCF |
| C-2 | C-F | 145 - 155 | dd, ¹JCF, ²JCF |
| C-3 | C-F | 145 - 155 | dd, ¹JCF, ²JCF |
| C-4 | C-H | 120 - 130 | d, ³JCF |
| C-5 | C-H | 125 - 135 | s (small couplings) |
| C-6 | C-H | 115 - 125 | d, ³JCF |
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org The spectrum of this compound is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 2 and 3.
Based on data for similar structures like N-(2,3-Difluorophenyl)-2-fluorobenzamide, which shows signals at -139 and -147 ppm, the chemical shifts for F-2 and F-3 are expected in this region. mdpi.com These two fluorine atoms are ortho to each other and will exhibit a characteristic ortho F-F coupling (³JFF), typically in the range of 15-25 Hz. Each fluorine signal will be further split by couplings to the nearby aromatic protons (H-4 and H-6), resulting in complex multiplets. The wide dispersion of ¹⁹F chemical shifts makes it a powerful tool for confirming the substitution pattern on the aromatic ring. nih.gov
Table 5: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| F-2 | Ar-F | -135 to -150 | Multiplet (coupling to F-3, H-6) |
| F-3 | Ar-F | -135 to -150 | Multiplet (coupling to F-2, H-4) |
Mass Spectrometry for Precise Molecular Identification
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) mass spectrometry in positive ion mode would be a common method for analysis.
The molecular formula for this compound is C₆H₅F₂NO₂S, which corresponds to a monoisotopic mass of approximately 193.00 Da. In a typical mass spectrum, a prominent peak for the protonated molecule [M+H]⁺ would be expected at m/z 193.
Upon collision-induced dissociation (CID), aromatic sulfonamides exhibit characteristic fragmentation patterns. A key fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This occurs through a rearrangement process and is often promoted by electron-withdrawing groups on the aromatic ring, such as the fluorine atoms in this compound. The presence of ortho-substituents can further influence this fragmentation.
Other significant fragmentation pathways can be predicted, leading to a series of diagnostic ions that help confirm the structure. These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its precise identification.
| Proposed Fragment Ion | m/z (Da) | Neutral Loss |
|---|---|---|
| [C₆H₅F₂NO₂S + H]⁺ (Protonated Molecule) | 193.0 | - |
| [C₆H₆F₂N]⁺ (After SO₂ loss) | 129.0 | SO₂ |
| [C₆H₄F₂S]⁺ | 158.0 | NH |
| [C₆H₃F₂]⁺ (Difluorophenyl cation) | 113.0 | SO₂NH₂ |
| [SO₂NH₂]⁺ | 80.0 | C₆H₃F₂ |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the reviewed literature, its structural parameters can be inferred from analyses of closely related compounds, such as other difluorinated aromatic molecules. mdpi.comresearchgate.net
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| S-N Bond Length | ~1.63 Å |
| S-O Bond Length | ~1.43 Å |
| S-C Bond Length | ~1.77 Å |
| C-F Bond Length | ~1.35 Å |
| Hydrogen Bond (N-H···O) Distance | ~2.9 - 3.1 Å |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores. The photophysical properties of aromatic sulfonamides are of significant interest in various applications, including the development of fluorescent probes and photosensitizers. nih.govmdpi.com
The UV-Visible absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show characteristic absorption bands arising from π → π* transitions within the difluorinated benzene ring. These transitions typically occur in the ultraviolet region. The electron-donating sulfonamide group and the electron-withdrawing fluorine atoms can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). A less intense n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide moiety, may also be observed, often as a shoulder on the main π → π* absorption band. The polarity of the solvent can affect the position of these bands, a phenomenon known as solvatochromism.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While not all aromatic sulfonamides are strongly fluorescent, the presence of the rigid aromatic ring structure suggests that this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band, with the emission maximum occurring at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and duration of the emission process.
| Transition | Expected λmax Range (nm) | Character |
|---|---|---|
| π → π | 250 - 280 | High-intensity absorption from the aromatic ring |
| n → π | 290 - 320 | Low-intensity absorption from sulfonamide lone pairs |
| Fluorescence Emission | > 320 | Emission from the lowest singlet excited state |
Computational and Theoretical Investigations of 2,3 Difluorobenzene 1 Sulfonamide
Quantum Chemical Approaches to Molecular Structure and Energetics
Detailed quantum chemical calculations are essential for accurately predicting the three-dimensional structure and energetic properties of a molecule.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2,3-Difluorobenzene-1-sulfonamide, DFT calculations could provide valuable insights into its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be employed to calculate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and vibrational frequencies. While numerous studies have utilized DFT for various sulfonamide derivatives, specific data for this compound is not present in the surveyed literature.
A hypothetical data table for DFT-calculated geometric parameters is presented below to illustrate the type of information that such a study would yield.
Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not based on actual published research)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C1-S | 1.78 Å |
| Bond Length | S-O1 | 1.45 Å |
| Bond Length | S-O2 | 1.45 Å |
| Bond Length | S-N | 1.65 Å |
| Bond Length | C2-F1 | 1.35 Å |
| Bond Length | C3-F2 | 1.35 Å |
| Bond Angle | O1-S-O2 | 120.5° |
| Bond Angle | C1-S-N | 107.8° |
| Dihedral Angle | C2-C1-S-N | 85.0° |
Ab Initio Electronic Structure Calculations
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be instrumental in obtaining a more precise understanding of the electronic energy and wave function of this compound. Such calculations could be used to benchmark the results from DFT methods and to investigate phenomena where electron correlation plays a crucial role. No specific ab initio studies on this compound have been identified.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the rotational freedom around the C-S and S-N bonds.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. MD simulations can reveal how the molecule flexes and changes its conformation over time, which is crucial for understanding its interactions and reactivity. Literature specifically detailing the conformational analysis or MD simulations of this compound is currently unavailable.
Elucidation of Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and its ability to participate in electronic transitions.
For this compound, computational methods could be used to visualize the HOMO and LUMO and to calculate their energy levels. This information would help in predicting the sites most susceptible to electrophilic and nucleophilic attack. While the general principles of frontier molecular orbital theory are well-established for aromatic sulfonamides, specific values and visualizations for the 2,3-difluoro derivative are not documented.
Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not based on actual published research)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 6.10 |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, degradation pathways, or its interactions with biological targets. For instance, computational methods could be used to model the reaction of 2,3-difluorobenzenesulfonyl chloride with ammonia (B1221849) to form the sulfonamide, elucidating the energetics of the reaction pathway. There are no known published computational studies on the reaction mechanisms involving this specific compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Analyses of Difluorobenzenesulfonamides
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on various classes of sulfonamides, a specific QSAR study focusing on a series of difluorobenzenesulfonamides, including the 2,3-disubstituted isomer, would be necessary to understand the quantitative impact of the fluorine atom positions on a particular biological activity. nih.gov Such a study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related compounds and correlating them with their measured activities. This would allow for the predictive design of new, more potent analogs. At present, no such specific QSAR analysis for difluorobenzenesulfonamides is available in the literature.
Chemical Reactivity and Derivatization Strategies for 2,3 Difluorobenzene 1 Sulfonamide Scaffolds
Aromatic Substitution Reactions on the Difluorobenzene Ring
The difluorinated benzene (B151609) ring is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and feasibility of these reactions are governed by the directing effects and the activating or deactivating nature of the fluorine and sulfonamide substituents.
The sulfonamide group (-SO₂NH₂) is a meta-directing and deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. wikipedia.org Conversely, fluorine atoms are ortho-, para-directing but also deactivating. researchgate.net In the case of 2,3-difluorobenzene-1-sulfonamide, the directing effects of these substituents are in opposition.
Predicting the precise outcome of EAS reactions such as nitration or halogenation on this scaffold is complex. The sulfonamide group directs incoming electrophiles to the C5 position, while the fluorine atoms direct towards the C4 and C6 positions. The strong deactivating nature of all substituents suggests that harsh reaction conditions would be necessary to achieve any substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 2,3-Difluoro-5-nitrobenzene-1-sulfonamide | The powerful meta-directing effect of the sulfonamide group is likely to dominate, directing the nitro group to the C5 position. The positions ortho and para to the fluorine atoms are also deactivated by the sulfonamide group. |
| Bromination | Br₂/FeBr₃ | 2,3-Difluoro-5-bromobenzene-1-sulfonamide | Similar to nitration, the sulfonamide group is expected to be the dominant directing group, leading to substitution at the C5 position. |
It is important to note that these are predicted outcomes based on established principles of electrophilic aromatic substitution, and experimental verification would be required to confirm the actual product distribution. The highly deactivated nature of the ring may lead to low yields or require forcing conditions.
The presence of two electron-withdrawing fluorine atoms and a strongly electron-withdrawing sulfonamide group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com In SₙAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group, which in this case would be one of the fluoride ions.
The rate of SₙAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com In this compound, the sulfonamide group is ortho to the fluorine at C2 and meta to the fluorine at C3. Therefore, the fluorine at the C2 position is expected to be more activated towards nucleophilic attack.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (NaOMe) | 3-Fluoro-2-methoxybenzene-1-sulfonamide |
| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | 2-Amino-3-fluorobenzene-1-sulfonamide |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Fluoro-2-(phenylthio)benzene-1-sulfonamide |
These reactions would typically be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. The resulting ortho-substituted benzenesulfonamide could then serve as a versatile intermediate for further derivatization.
Functional Group Transformations at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) itself is a key site for derivatization. The two hydrogen atoms on the nitrogen are acidic and can be replaced by various functional groups, allowing for the synthesis of a wide array of derivatives.
Common transformations include N-alkylation and N-arylation. N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. masterorganicchemistry.com
N-arylation of sulfonamides can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govyoutube.com This reaction involves the palladium-catalyzed coupling of the sulfonamide with an aryl halide or triflate in the presence of a suitable phosphine ligand and a base.
Table 3: Examples of Functional Group Transformations at the Sulfonamide Moiety
| Reaction | Reagents | General Product Structure |
| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | 2,3-Difluoro-N-alkylbenzene-1-sulfonamide |
| N-Arylation (Buchwald-Hartwig) | Ar-X (Aryl halide), Pd catalyst, Ligand, Base | 2,3-Difluoro-N-arylbenzene-1-sulfonamide |
These modifications can significantly alter the biological and physicochemical properties of the parent molecule and are a common strategy in drug discovery.
Exploration of Derivatization through Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not directly amenable to many standard coupling reactions, it can be readily converted into suitable precursors.
For instance, if a halogen (e.g., bromine or iodine) is introduced onto the aromatic ring via an electrophilic halogenation reaction (as discussed in 5.1.1), the resulting halo-substituted derivative can participate in a variety of coupling reactions.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond, would involve the reaction of the halo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups onto the difluorobenzene ring.
Similarly, the Buchwald-Hartwig amination, as mentioned previously, could be used to couple the halo-derivative with a variety of amines to form new carbon-nitrogen bonds. nih.govyoutube.com
Table 4: Potential Coupling Reactions of a Halogenated this compound Derivative (e.g., 5-Bromo-2,3-difluorobenzene-1-sulfonamide)
| Reaction | Coupling Partner | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | 5-Aryl-2,3-difluorobenzene-1-sulfonamide |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-(Dialkylamino)-2,3-difluorobenzene-1-sulfonamide |
Formation of Heterocyclic Systems Incorporating the this compound Core
Ortho-substituted benzenesulfonamides are valuable precursors for the synthesis of various fused heterocyclic systems. If one of the fluorine atoms in this compound, particularly the more activated C2-fluorine, can be displaced by a suitable nucleophile, the resulting intermediate can undergo intramolecular cyclization to form novel heterocycles.
For example, reaction with an appropriate ortho-amino nucleophile could lead to the formation of benzothiadiazine derivatives. researchgate.net These are six-membered heterocyclic compounds containing a benzene ring fused to a thiadiazine ring.
Another important class of heterocycles that can be derived from ortho-substituted benzenesulfonamides are saccharin analogues. nih.govacs.org Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives are known for their biological activities. The synthesis of a saccharin analogue from this compound would likely involve the substitution of the C2-fluorine with a group that can then be cyclized with the sulfonamide nitrogen.
Table 5: Potential Heterocyclic Systems from this compound Derivatives
| Precursor (Derived from this compound) | Reaction Type | Heterocyclic Product |
| 2-Amino-3-fluorobenzene-1-sulfonamide | Intramolecular cyclization | Fluorinated Benzothiadiazine derivative |
| 2-Carboxy-3-fluorobenzene-1-sulfonamide | Intramolecular condensation | Fluorinated Saccharin analogue |
The synthesis of such novel fluorinated heterocyclic systems is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can often enhance the metabolic stability and binding affinity of drug candidates.
Academic Research Applications and Chemical Utility of 2,3 Difluorobenzene 1 Sulfonamide and Its Analogues
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2,3-difluorobenzene-1-sulfonamide scaffold is a promising building block for the synthesis of complex organic molecules, particularly fluorine-containing heterocyclic compounds. The presence of two adjacent fluorine atoms on the benzene (B151609) ring activates the molecule for certain transformations and provides a unique substitution pattern that can influence the properties of the final product.
The sulfonamide group itself is a versatile handle for further chemical modification. For instance, N-aryl sulfonamides are a crucial class of organosulfur compounds found in numerous FDA-approved drugs. rsc.org Modern synthetic methods, such as the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides, have emerged as powerful strategies for creating these linkages, with the advantage of producing only nitrogen gas as a byproduct. rsc.org While direct use of this compound in this context is not extensively documented, its precursor, 2,3-difluorobenzenesulfonyl azide, could theoretically be employed to introduce the 2,3-difluorophenylsulfonyl moiety onto various (hetero)aromatic cores.
Furthermore, the chemistry of difluorocarbene, a related fluorinating agent, has been used to synthesize a variety of fluorine-containing heterocycles like pyrroles, oxazoles, and pyridines. nih.gov These methods highlight the general utility of fluorinated synthons in constructing complex ring systems. The this compound moiety can be incorporated into larger structures through reactions targeting either the sulfonamide nitrogen or through nucleophilic aromatic substitution of one of the fluorine atoms, although the latter typically requires harsh conditions or strong activation.
Multi-component reactions (MCRs) represent another avenue where such building blocks are valuable. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.netacs.org For example, a copper-mediated MCR of an amine, an aldehyde, and a difluorocarbene precursor has been developed for the synthesis of α-aminoamides. rsc.orgnih.gov While not a direct application, this demonstrates the potential for incorporating fluorinated fragments into complex scaffolds through innovative reaction design. The development of novel MCRs that utilize building blocks like this compound could provide efficient pathways to new chemical entities.
Application in Materials Science, including Polymer Chemistry and Molecular Machines
In materials science, fluorinated aromatic compounds are prized for their thermal stability, chemical resistance, and unique electronic properties. These characteristics are particularly relevant in the field of high-performance polymers and the design of sophisticated molecular-level devices.
Polymer Chemistry:
A significant application for analogues of this compound is in the synthesis of poly(arylene ether sulfone)s (PAES). These are high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis of PAES often involves a nucleophilic aromatic substitution polycondensation reaction between a bisphenol and an activated dihalo-monomer, such as a bis(fluorophenyl)sulfone. nih.govbwise.krrsc.orgresearchgate.net The fluorine atoms, being highly electronegative, activate the aromatic ring towards substitution by phenoxide nucleophiles.
For instance, sulfonated poly(arylene ether sulfone)s (SPAES) have been synthesized by reacting 4,4′-dihydroxybiphenyl with biphenyl (B1667301) sulfone monomers containing either chlorine or fluorine atoms. mdpi.com These sulfonated polymers are of great interest for applications such as proton exchange membranes in fuel cells, due to their ability to conduct protons. rsc.orgresearchgate.net The properties of these polymers can be tuned by the choice of monomers. While direct polymerization using this compound has not been detailed, its derivatives, particularly the corresponding sulfonyl chloride, are viable candidates for creating novel PAES with tailored properties imparted by the ortho-difluoro pattern.
Table 1: Properties of Exemplary Poly(arylene ether sulfone) Membranes
| Polymer | Monomers | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Water Uptake (%) |
|---|---|---|---|---|
| Hex-SPAES-30 | 4,4′-dihydroxy-1,6-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt, bis(4-fluorophenyl) sulfone | 1.15 | 0.089 (at 80 °C) | 35.1 (at 80 °C) |
| Hex-SPAES-40 | 4,4′-dihydroxy-1,6-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, bis(4-fluorophenyl) sulfone | 1.39 | 0.112 (at 80 °C) | 43.2 (at 80 °C) |
| PAES-3S-40 | Hydroxyphenyl-containing precursors and a sulfonated monomer | 1.89 | > 0.1 (at room temp.) | < 26 (at 80 °C) |
This table presents data for related sulfonated poly(arylene ether sulfone)s to illustrate the typical properties achievable with such polymers. Data sourced from multiple studies. nih.govrsc.org
Molecular Machines:
Molecular machines are single molecules or small groups of molecules that can perform machine-like movements in response to an external stimulus. The design of these nanoscale devices often requires components with specific electronic and steric properties. While there are no specific reports of this compound being used in molecular machines, the incorporation of polar, functional groups is a key design strategy. For example, a molecular gyroscope featuring a polar 2,3-difluorophenylene rotator has been synthesized, demonstrating the utility of the 2,3-difluoroaromatic core in creating components with specific dynamic properties in the solid state. nih.gov The sulfonamide group offers an additional site for hydrogen bonding or further functionalization, suggesting that this compound could serve as a valuable component in the future design of more complex molecular machines.
Utilization in the Design of Chemical Probes and Reagents
Chemical probes are essential tools in chemical biology for studying the function of biomolecules in their native environment. nih.gov Fluorescent probes, in particular, allow for the visualization of biological processes with high sensitivity and selectivity. The design of these probes often relies on modulating the electronic properties of a fluorophore.
The this compound core possesses electronic characteristics that could be harnessed for probe design. The strong electron-withdrawing nature of the difluorinated ring and the sulfonamide group can influence photophysical processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are common mechanisms for fluorescence switching. nih.gov For instance, a probe could be designed where the fluorescence is initially "off" and is "turned on" upon reaction with a specific analyte that alters the electronic structure of the sulfonamide or the aromatic ring.
The sulfonamide or sulfonate group itself can be the reactive site in a chemical probe. A strategy for detecting the enzyme β-lactamase involves a probe where a sulfonate group is cleaved by a thiol generated from the enzymatic reaction, releasing a fluorescent reporter. nih.gov This demonstrates the utility of the sulfonyl group as a trigger for a fluorescence response. Similarly, probes for detecting species like cysteine and bisulfite have been designed based on the cleavage of sulfonate or sulfonamide moieties. rsc.org
While specific probes based on this compound are yet to be reported, its precursor, 2,3-difluorobenzenesulfonyl chloride, could be used to attach the 2,3-difluorophenylsulfonyl group to various fluorophores or recognition elements to create novel chemical probes and reagents. The unique electronic signature of the 2,3-difluoro pattern could offer advantages in tuning the probe's sensitivity and selectivity.
Table 2: Mechanisms for Modulating Fluorescence in Chemical Probes
| Mechanism | Description | Example Application |
|---|---|---|
| Photoinduced Electron Transfer (PET) | An electron is transferred from a donor to the excited fluorophore, quenching fluorescence. Binding of an analyte to the donor can inhibit PET, restoring fluorescence. | Probes for metal ions (e.g., Cu²⁺) where the ion coordinates to the electron donor. nih.gov |
| Intramolecular Charge Transfer (ICT) | The distribution of electron density in the excited state differs significantly from the ground state. Changes in the local environment or analyte binding can alter the energy of the ICT state, leading to a shift in emission wavelength. | Probes for polarity, viscosity, and specific ions that interact with the electron donor or acceptor part of the molecule. mdpi.com |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency is highly dependent on the distance between the two. | Probes for protease activity, where cleavage of a linker separates the donor and acceptor, disrupting FRET. |
| Analyte-Triggered Chemical Reaction | The probe undergoes a specific chemical reaction with the analyte (e.g., cleavage, cyclization) that unmasks or creates a fluorescent species. | Probes for enzymes (e.g., β-lactamase) or reactive small molecules (e.g., H₂O₂). nih.gov |
This table summarizes common principles in fluorescent probe design that could be applied to scaffolds like this compound.
Investigation as Bioisosteric Replacements in Molecular Design for Chemical Biology
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another to create a new molecule with similar biological activity but improved properties, such as enhanced potency, selectivity, or metabolic stability. acs.org The sulfonamide group is a well-known bioisostere for amides and carboxylic acids, while fluorine is often used as a replacement for hydrogen. mdpi.comacs.org The this compound scaffold combines these features, making it an interesting candidate for bioisosteric investigations.
A prominent example of the utility of fluorinated benzenesulfonamides is in the design of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov The primary sulfonamide group is a key zinc-binding feature for these inhibitors. The substitution pattern on the benzene ring, including fluorination, is crucial for modulating binding affinity and isoform selectivity. nih.govunifi.it
Studies have systematically explored the effect of varying fluorination patterns on the binding of benzenesulfonamides to human Carbonic Anhydrase II. nih.gov These investigations have revealed complex structure-activity relationships, where the position and number of fluorine atoms significantly impact the thermodynamics and kinetics of binding. For instance, it was found that a higher degree of fluorination does not always lead to higher affinity. nih.gov While the 2,3-difluoro pattern was not explicitly detailed in this particular study, the findings for other mono-, di-, and trifluorinated analogues provide a strong rationale for investigating this compound and its derivatives as potential CA inhibitors with a unique selectivity profile.
Table 3: Inhibitory Activity of Selected Fluorinated Benzenesulfonamides against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| Benzenesulfonamide | Unsubstituted | 250 | 180 | 45 | 38 |
| 4-Fluorobenzenesulfonamide | 4-F | 790 | 121 | 30 | 5.8 |
| 3,4-Difluorobenzenesulfonamide | 3,4-diF | 1680 | 115 | 28 | 4.9 |
| 2,4,6-Trifluorobenzenesulfonamide | 2,4,6-triF | 1830 | 85 | 11.2 | 4.5 |
| Pentafluorobenzenesulfonamide | Perfluoro | 980 | 15.1 | 25.4 | 7.8 |
This table presents inhibition constants (Kᵢ) for a selection of fluorinated benzenesulfonamides against key hCA isoforms, illustrating the impact of fluorination on potency and selectivity. Data compiled from various medicinal chemistry studies. nih.gov
The fluorine atoms in the 2,3-positions can influence the acidity of the sulfonamide proton, molecular conformation, and lipophilicity, all of which are critical parameters in drug design. This substitution pattern can also introduce new, favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, potentially leading to increased potency and selectivity. rsc.orgnih.gov Therefore, the investigation of this compound and its N-substituted analogues as bioisosteres remains a promising area for the discovery of novel therapeutic agents.
Future Perspectives in 2,3 Difluorobenzene 1 Sulfonamide Research
Innovations in Green and Sustainable Synthesis
The future synthesis of 2,3-Difluorobenzene-1-sulfonamide is poised to be revolutionized by the principles of green and sustainable chemistry. Traditional synthetic routes for sulfonamides often rely on hazardous reagents and volatile organic solvents. sigmaaldrich.com The focus is now shifting towards methodologies that minimize environmental impact, enhance safety, and improve efficiency.
One of the most promising avenues is the adoption of aqueous and solvent-free reaction conditions . Water, being a benign and abundant solvent, is an ideal medium for chemical transformations. ontosight.aibritannica.com The synthesis of sulfonamides in water, often facilitated by a simple base like sodium carbonate, has been shown to produce high yields and purity, with the added benefit of straightforward product isolation through filtration. alfa-chemistry.comnumberanalytics.com Furthermore, neat or solvent-free reactions, where the reactants themselves act as the solvent, represent the pinnacle of green synthesis by completely eliminating solvent-related waste. ontosight.ai
Energy-efficient synthesis methods such as microwave-assisted and ultrasound-assisted synthesis are also expected to play a significant role. stanford.edu These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. For a molecule like this compound, this could translate to more rapid and efficient production.
The development of novel catalytic systems is another cornerstone of future synthetic strategies. This includes the use of:
Reusable catalysts: Magnetic nano-catalysts, such as nano-Ru/Fe3O4, offer a green and efficient route for coupling sulfonamides with alcohols, with the catalyst being easily recoverable using a magnet. nih.gov
Benign reaction media: Solvents like polyethylene (B3416737) glycol (PEG-400) and ionic liquids are being explored as recyclable and non-toxic alternatives to traditional organic solvents. ontosight.aibritannica.com
Flow chemistry: Continuous flow reactors provide a safe, scalable, and efficient platform for sulfonamide synthesis, minimizing waste and improving control over reaction parameters. taylorandfrancis.com
Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, offers a highly sustainable and cost-effective method for producing sulfonamides. sigmaaldrich.com
A key challenge in the synthesis of this compound lies in the regioselective introduction of the sulfonamide group onto the difluorinated aromatic ring. Future research will likely focus on developing catalytic C-H activation/sulfonylation methods that can directly and selectively functionalize the C-H bond at the 1-position of 2,3-difluorobenzene, thus streamlining the synthetic process and reducing the generation of unwanted isomers.
Table 1: Comparison of Traditional and Future Green Synthesis Methods for Sulfonamides
| Feature | Traditional Synthesis | Future Green Synthesis |
| Solvent | Volatile organic compounds (e.g., DCM, DMF) | Water, PEG-400, ionic liquids, or solvent-free |
| Energy Input | Conventional heating (reflux) | Microwave, ultrasound, mechanochemistry |
| Catalyst | Often stoichiometric reagents or toxic catalysts | Recyclable nano-catalysts, biocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | Significant, often hazardous | Minimized, often benign |
| Safety | Use of hazardous reagents and solvents | Inherently safer processes |
Integration of Advanced Analytical and Computational Tools
The characterization and understanding of this compound at a molecular level will be greatly enhanced by the integration of sophisticated analytical and computational techniques. These tools are crucial for confirming its structure, predicting its properties, and elucidating its behavior in various environments.
Advanced Spectroscopic and Chromatographic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental for structural elucidation, 19F NMR spectroscopy will be particularly invaluable for analyzing this compound. britannica.comalfa-chemistry.comresearchgate.net The unique chemical shifts and coupling constants of the fluorine atoms will provide detailed information about the electronic environment and conformation of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be essential for accurate mass determination and fragmentation analysis. numberanalytics.comchemscene.comnsf.gov Understanding the fragmentation patterns of aromatic sulfonamides can provide insights into their structural integrity and reactivity. numberanalytics.com
Chromatography: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) will be the method of choice for the separation, identification, and quantification of this compound and its potential metabolites or degradation products, offering high sensitivity and selectivity. chemscene.com
Computational and In Silico Modeling:
The future of research on this compound will heavily rely on computational chemistry to predict a wide range of properties before embarking on extensive laboratory work. ontosight.aiwikipedia.org
Quantum Chemical Calculations: Density Functional Theory (DFT) will be employed to calculate key molecular properties such as geometry, electronic structure, and spectroscopic data (NMR, IR spectra), aiding in the interpretation of experimental results.
Molecular Docking and Dynamics: These simulations will be instrumental in exploring the potential biological activity of this compound by modeling its interactions with protein targets. ontosight.aiwikipedia.org This can help in identifying potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: QSAR models can be developed to correlate the structural features of sulfonamide derivatives with their biological activities. ontosight.ai In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for early-stage assessment of the compound's drug-likeness and potential safety profile. taylorandfrancis.com
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C6H5F2NO2S |
| Molecular Weight | 193.17 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 68.3 Ų |
Note: These values are computationally predicted and may vary from experimental data.
Exploration of Novel Chemical Transformations and Catalysis
Beyond its synthesis, the future of this compound research lies in the exploration of novel chemical transformations and catalytic methods to modify its structure and expand its synthetic utility. The sulfonamide group, once considered a relatively inert endpoint, is now being recognized as a versatile functional handle for late-stage functionalization. alfa-chemistry.comstanford.edu
Late-Stage Functionalization (LSF):
LSF strategies allow for the modification of complex molecules at a late stage of the synthesis, providing rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies. For this compound, this could involve:
Deaminative Functionalization: The primary sulfonamide group can be transformed into a sulfonyl chloride or other reactive intermediates via diazotization, which can then be converted into a variety of other functional groups. ontosight.ai
Sulfonyl Radical-Mediated Reactions: Photocatalytic methods can be employed to generate sulfonyl radicals from sulfonamides. alfa-chemistry.comnumberanalytics.comstanford.edu These highly reactive intermediates can participate in a range of transformations, such as addition to alkenes and alkynes, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Advanced Catalytic Methods:
The development of novel catalytic systems will be pivotal for unlocking new reaction pathways for this compound.
Photoredox Catalysis: The use of visible light and a photosensitizer offers a mild and powerful tool for a variety of transformations, including C-H functionalization and cross-coupling reactions. nih.gov This could be applied to either the aromatic ring or the sulfonamide moiety.
Transition Metal Catalysis: Palladium, copper, and nickel catalysts are at the forefront of cross-coupling reactions. britannica.com Future research could focus on developing catalysts for the direct C-H arylation, amination, or other functionalizations of the 2,3-difluorobenzene ring, using the sulfonamide group as a directing group.
Biocatalysis: The use of enzymes to perform selective transformations offers a highly sustainable and efficient approach. While the biosynthesis of sulfonamides is known, nih.gov engineered enzymes could be developed for the specific synthesis or modification of this compound with high regio- and stereoselectivity.
The unique electronic properties conferred by the two fluorine atoms on the benzene (B151609) ring may also lead to novel reactivity, making this compound an interesting substrate for exploring new catalytic transformations.
Expansion into Emerging Interdisciplinary Research Areas
The unique combination of a sulfonamide group and a difluorinated aromatic ring in this compound positions it as a molecule of interest for a variety of interdisciplinary research fields.
Medicinal Chemistry and Drug Discovery:
The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterial, antiviral, and anticancer agents. ontosight.aibritannica.comnih.govwikipedia.orgwikipedia.org The incorporation of fluorine atoms into drug candidates is also a common strategy to enhance their metabolic stability, bioavailability, and binding affinity. alfa-chemistry.comwikipedia.org Therefore, this compound and its derivatives are prime candidates for investigation in several therapeutic areas:
Antibacterial Agents: By mimicking p-aminobenzoic acid (PABA), sulfonamides inhibit bacterial folic acid synthesis. britannica.comnih.gov The difluoro substitution pattern could modulate this activity and potentially overcome resistance mechanisms.
Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, such as those targeting carbonic anhydrases. The specific substitution pattern of this compound could lead to novel inhibitors with high selectivity for specific enzyme isoforms.
Anticancer Agents: Many anticancer drugs incorporate sulfonamide or fluorinated aromatic moieties. The unique electronic properties of this compound could be exploited in the design of new kinase inhibitors or other anticancer therapeutics.
Materials Science and Supramolecular Chemistry:
The presence of fluorine atoms and the sulfonamide group, both capable of participating in non-covalent interactions such as hydrogen bonding and halogen bonding, makes this compound an intriguing building block for the construction of novel materials. researchgate.netnih.gov
Crystal Engineering: The predictable nature of hydrogen bonding in sulfonamides and the potential for C-F···H and F···F interactions could be harnessed to design crystalline materials with specific packing arrangements and properties. researchgate.net
Liquid Crystals: Difluorobenzene derivatives are known to be components of liquid crystal mixtures. chemicalbook.com The introduction of the sulfonamide group could lead to new liquid crystalline materials with unique mesomorphic properties.
Fluorinated Polymers: As a monomer or a functional additive, this compound could be incorporated into polymers to impart specific properties such as thermal stability, chemical resistance, and altered surface characteristics.
Chemical Biology:
As a small molecule with potential biological activity, this compound can serve as a tool to probe biological systems.
Chemical Probes: Labeled versions of the molecule (e.g., with fluorescent tags or radioisotopes) could be synthesized to study its uptake, distribution, and interaction with biological targets in living cells.
Fragment-Based Drug Discovery: The 2,3-difluorophenylsulfonamide scaffold could be used as a starting point in fragment-based screening campaigns to identify new lead compounds for drug discovery.
The exploration of this compound at the intersection of these disciplines promises to yield not only a deeper understanding of its fundamental properties but also to unlock its potential for practical applications that could have a significant impact on science and technology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
